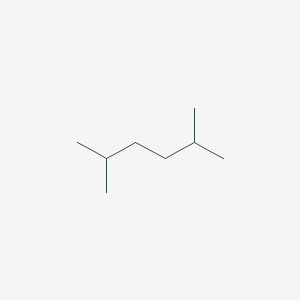

2,5-Dimethylhexane

描述

Structure

3D Structure

属性

IUPAC Name |

2,5-dimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18/c1-7(2)5-6-8(3)4/h7-8H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWNADWZGEHDQAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073201 | |

| Record name | 2,5-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | 2,5-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

30.3 [mmHg] | |

| Record name | 2,5-Dimethylhexane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14617 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

592-13-2 | |

| Record name | 2,5-Dimethylhexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=592-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethylhexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592132 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-DIMETHYLHEXANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Dimethylhexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073201 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dimethylhexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.861 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DIMETHYLHEXANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PCS13D63P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Synthesis of 2,5-Dimethylhexane via the Corey-House Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,5-dimethylhexane utilizing the Corey-House reaction. It covers the underlying mechanism, detailed experimental protocols, and relevant chemical data, tailored for an audience with a strong background in organic chemistry.

Introduction

The Corey-House synthesis is a powerful and versatile method for the formation of carbon-carbon bonds, enabling the synthesis of a wide variety of alkanes and other organic molecules.[1][2][3][4][5] Developed by E.J. Corey, Gary H. Posner, George M. Whitesides, and Herbert O. House, this reaction involves the coupling of an organocuprate reagent (a Gilman reagent) with an organic halide.[1][6] A key advantage of the Corey-House synthesis over other methods, such as the Wurtz reaction, is its ability to create unsymmetrical alkanes with high yields and fewer side products.[3][4]

The synthesis of this compound, a branched alkane, serves as an excellent example of a symmetrical coupling reaction using the Corey-House methodology. The overall transformation involves the coupling of two isopropyl groups. This is achieved by reacting a lithium diisopropylcuprate with an isopropyl halide.

Reaction Mechanism and Signaling Pathway

The Corey-House synthesis of this compound proceeds through a well-established multi-step mechanism. The key steps are the formation of an organolithium reagent, its conversion to a Gilman reagent (lithium diisopropylcuprate), and the final carbon-carbon bond-forming coupling reaction.

The overall reaction can be summarized as follows:

2 (CH₃)₂CHBr + 2 Li → 2 (CH₃)₂CHLi + 2 LiBr 2 (CH₃)₂CHLi + CuI → Li[(CH₃)₂CH]₂Cu + LiI Li[(CH₃)₂CH]₂Cu + (CH₃)₂CHBr → (CH₃)₂CH-CH(CH₃)₂ + (CH₃)₂CHCu + LiBr

A diagram illustrating the reaction pathway is provided below:

Experimental Protocols

Materials:

-

2-Bromopropane (B125204) (Isopropyl bromide)

-

Lithium metal (wire or granules)

-

Copper(I) iodide (CuI)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Anhydrous magnesium sulfate

-

Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)

Procedure:

Step 1: Preparation of Isopropyllithium

-

Under an inert atmosphere (argon or nitrogen), a flask containing lithium metal is charged with anhydrous diethyl ether.

-

The flask is cooled in an ice bath.

-

2-Bromopropane is added dropwise to the stirred suspension of lithium metal in diethyl ether.

-

The reaction mixture is stirred at 0-5 °C for a specified period to ensure the complete formation of isopropyllithium.

Step 2: Formation of Lithium Diisopropylcuprate (Gilman Reagent)

-

In a separate flask under an inert atmosphere, a suspension of copper(I) iodide in anhydrous diethyl ether is prepared and cooled to -78 °C (dry ice/acetone bath).

-

The freshly prepared isopropyllithium solution is slowly added to the stirred suspension of copper(I) iodide.

-

The reaction mixture is allowed to warm slightly to form a clear solution of lithium diisopropylcuprate.

Step 3: Coupling Reaction to form this compound

-

The solution of lithium diisopropylcuprate is re-cooled.

-

A solution of 2-bromopropane in anhydrous diethyl ether is added dropwise to the Gilman reagent.

-

The reaction mixture is stirred at a low temperature for a period and then allowed to warm to room temperature.

Work-up and Purification:

-

The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

-

The combined organic layers are washed with water and brine, then dried over anhydrous magnesium sulfate.

-

The solvent is removed by rotary evaporation.

-

The crude product is purified by fractional distillation to yield pure this compound.

Below is a workflow diagram illustrating the experimental procedure:

Data Presentation

The following table summarizes the key quantitative data for the reactants and the product, this compound. Please note that the yield is an estimated value for a typical Corey-House reaction of this type, as a specific literature value for this exact synthesis was not found.

| Compound | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Expected Yield (%) |

| 2-Bromopropane | C₃H₇Br | 122.99 | 59-60 | 1.31 | - |

| Lithium | Li | 6.94 | 1342 | 0.534 | - |

| Copper(I) Iodide | CuI | 190.45 | 1290 | 5.62 | - |

| This compound | C₈H₁₈ | 114.23 | 109 | 0.694 | 70-90 (estimated) |

Spectroscopic Data for this compound:

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to show a doublet for the six methyl protons (CH₃) attached to the chiral centers, a multiplet for the two methine protons (CH), and a multiplet for the four methylene (B1212753) protons (CH₂).[7][8]

-

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will show distinct signals for the different carbon environments in the molecule.[7]

-

Mass Spectrometry (MS): The mass spectrum will exhibit a molecular ion peak corresponding to the molecular weight of this compound (m/z = 114), along with characteristic fragmentation patterns.[7][9][10]

| Spectroscopic Data | Chemical Shifts (δ) or m/z values |

| ¹H NMR (CDCl₃, 90 MHz) | ~0.85-0.95 (m, 12H, 4 x CH₃), ~1.1-1.4 (m, 4H, 2 x CH₂), ~1.5-1.7 (m, 2H, 2 x CH) |

| ¹³C NMR (CDCl₃, 50.18 MHz) | 22.74, 28.44, 36.95[7] |

| Mass Spectrum (EI) | Molecular Ion (M⁺): 114. Key Fragments: 99, 71, 57, 43[7][9] |

Conclusion

The Corey-House reaction provides an effective and high-yielding pathway for the synthesis of this compound. The methodology involves the straightforward preparation of a Gilman reagent from an isopropyl halide, followed by a coupling reaction. This technical guide outlines the fundamental principles, a representative experimental protocol, and the expected analytical data for this synthesis. While the reaction is generally robust, optimization of reaction conditions may be necessary to achieve maximum yield and purity, particularly concerning the stability of the organometallic intermediates. The provided spectroscopic data serves as a benchmark for product characterization.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 3. collegedunia.com [collegedunia.com]

- 4. byjus.com [byjus.com]

- 5. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 6. m.youtube.com [m.youtube.com]

- 7. This compound | C8H18 | CID 11592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound(592-13-2) 1H NMR spectrum [chemicalbook.com]

- 9. Hexane, 2,5-dimethyl- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Physical Properties of 2,5-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylhexane is a branched-chain alkane with the chemical formula C8H18. It is an isomer of octane (B31449) and finds application in various industrial and research settings, including as a component in aviation fuel and as a solvent. For professionals in research and drug development, a thorough understanding of its physical properties is crucial for its use in synthesis, as a reaction medium, or in purification processes. This guide provides a detailed overview of the key physical characteristics of this compound, methodologies for their determination, and a comparative analysis of its properties in relation to its structural isomers.

Core Physical Properties of this compound

The physical properties of this compound are summarized in the table below. These values are essential for predicting its behavior under various experimental conditions.

| Property | Value | Units | Notes |

| Molecular Formula | C8H18 | - | - |

| Molar Mass | 114.232 | g·mol⁻¹ | - |

| Appearance | Colorless liquid | - | [1] |

| Odor | Odorless | - | [1] |

| Boiling Point | 108.1 to 109.9 | °C | At standard atmospheric pressure.[1] |

| Melting Point | -93 to -89 | °C | [1] |

| Density | 0.694 | g·mL⁻¹ | At 25 °C.[1][2] |

| Vapor Pressure | 7.582 kPa (56.87 mmHg) | kPa (mmHg) | At 37.7 °C.[1] |

| Refractive Index | 1.392 | - | At 20 °C (nD).[1][2] |

| Flash Point | 26 | °C | [1] |

| Kinematic Viscosity | Data for this compound is not readily available, but for n-octane, a structural isomer, it is approximately 0.542 mPa·s at 25 °C. The viscosity of branched alkanes is generally slightly higher than their straight-chain counterparts. | mPa·s (cP) | - |

Experimental Protocols for Property Determination

Accurate determination of physical properties is paramount for chemical characterization. The following are standard methodologies for measuring the key physical properties of liquid organic compounds like this compound.

Boiling Point (Distillation Range) Determination

The boiling point of this compound is typically determined using the ASTM D1078 standard test method . This method is designed for volatile organic liquids that are chemically stable during distillation.[3][4]

Methodology:

-

Apparatus: A distillation flask, condenser, graduated receiving cylinder, and a calibrated thermometer or temperature probe are required.

-

Procedure: A 100 mL sample of the liquid is placed in the distillation flask.[5] Heat is applied, and the temperature is monitored. The initial boiling point is the temperature at which the first drop of condensate falls from the condenser into the receiving cylinder.[5] The temperature is recorded throughout the distillation process until the final drop evaporates from the bottom of the flask, which constitutes the dry point. The boiling range is the temperature interval between the initial boiling point and the dry point.

-

Significance: This method provides crucial data on the volatility of the substance, which is important for purification processes like distillation and for assessing product purity.[3][6]

Density Measurement

The density of liquid hydrocarbons is accurately measured using the ASTM D4052 standard test method , which employs a digital density meter.[2][7]

Methodology:

-

Apparatus: A digital density meter with an oscillating U-tube is used.[7][8]

-

Procedure: A small sample (approximately 1-2 mL) of this compound is injected into the thermostatically controlled U-tube.[8] The instrument measures the change in the oscillation frequency of the tube caused by the sample's mass. This frequency is then converted into a density value. The measurement is highly precise and requires a small sample volume.

-

Significance: Density is a fundamental physical property used in quality control and for converting measured volumes to mass.[2]

Melting Point Determination

For substances that are solid at room temperature, the OECD Guideline 102 provides several methods for determining the melting point.[9][10] For compounds like this compound, which has a very low melting point, a cryostat is typically required. The capillary method is commonly adapted for low-temperature measurements.

Methodology:

-

Apparatus: A thin-walled capillary tube, a cooling bath (cryostat), and a calibrated low-temperature thermometer or probe.

-

Procedure: A small, solidified sample of this compound is introduced into the capillary tube. The tube is placed in a cooling bath, and the temperature is slowly lowered until the substance solidifies. The bath is then slowly warmed at a controlled rate (e.g., 1-2 °C per minute). The melting range is the temperature from which the first signs of liquefaction are observed to the temperature at which the entire sample is liquid.

-

Significance: The melting point is a critical indicator of purity. Impurities typically depress and broaden the melting range.

Kinematic Viscosity Measurement

The kinematic viscosity of petroleum products and related liquids is determined by the ASTM D445 standard test method .[1][11]

Methodology:

-

Apparatus: A calibrated glass capillary viscometer and a constant temperature bath.

-

Procedure: The time is measured for a fixed volume of the liquid to flow under gravity through the capillary of the viscometer at a precisely controlled temperature.[1][12] The kinematic viscosity is then calculated by multiplying the measured flow time by the calibration constant of the viscometer.[12] To obtain the dynamic viscosity, the kinematic viscosity is multiplied by the density of the liquid at the same temperature.[1][11]

-

Significance: Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in applications involving fluid dynamics, such as in lubrication and solvent flow.[1]

Structure-Property Relationship: Boiling Points of Octane Isomers

The molecular structure of an alkane significantly influences its physical properties. Branching, in particular, affects the boiling point. Increased branching leads to a more compact, spherical molecular shape, which reduces the surface area available for intermolecular van der Waals forces. Weaker intermolecular forces require less energy to overcome, resulting in a lower boiling point.

The following diagram illustrates this relationship by comparing the boiling points of n-octane (a straight-chain alkane), this compound (a moderately branched isomer), and 2,2,4-trimethylpentane (B7799088) (a highly branched isomer).

Caption: Relationship between molecular branching and boiling point in octane isomers.

Conclusion

This technical guide has provided a comprehensive overview of the essential physical properties of this compound, detailed the standard experimental protocols for their measurement, and illustrated the fundamental relationship between molecular structure and physical properties. The data and methodologies presented herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their laboratory and development endeavors. Accurate knowledge and application of these principles are fundamental to ensuring the successful and reproducible use of this compound in a scientific context.

References

- 1. store.astm.org [store.astm.org]

- 2. store.astm.org [store.astm.org]

- 3. store.astm.org [store.astm.org]

- 4. store.astm.org [store.astm.org]

- 5. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 6. store.astm.org [store.astm.org]

- 7. ASTM D4052 - eralytics [eralytics.com]

- 8. Standard Test Method for Density, Relative Density, and API Gravity of Petroleum Liquids - The ANSI Blog [blog.ansi.org]

- 9. oecd.org [oecd.org]

- 10. OECD n°102: Melting point/Melting interval - Analytice [analytice.com]

- 11. ASTM D445 | Anton Paar Wiki [wiki.anton-paar.com]

- 12. tamson-instruments.com [tamson-instruments.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,5-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 2,5-dimethylhexane. The document details experimental protocols for data acquisition and presents a thorough analysis of the ¹H and ¹³C NMR spectra, supported by tabulated data and visualizations to facilitate structural elucidation and characterization.

Molecular Structure and Symmetry

This compound (C₈H₁₈) is a saturated hydrocarbon. Its structure possesses a plane of symmetry, which simplifies its NMR spectra. Due to this symmetry, the molecule has only three chemically non-equivalent sets of carbon atoms and three non-equivalent sets of protons. This results in three distinct signals in both the ¹H and ¹³C NMR spectra.

-

Carbon Environments:

-

C1/C1'/C6/C6': The four equivalent methyl carbons.

-

C2/C5: The two equivalent methine carbons.

-

C3/C4: The two equivalent methylene (B1212753) carbons.

-

-

Proton Environments:

-

H1: The twelve equivalent protons of the four methyl groups.

-

H2: The two equivalent protons of the two methine groups.

-

H3: The four equivalent protons of the two methylene groups.

-

Spectral Data Presentation

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound, acquired in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectral Data for this compound (Solvent: CDCl₃)

| Signal Assignment | Chemical Shift (δ) in ppm | Multiplicity | Integration |

| H1 (-CH₃) | ~0.87 | Doublet | 12H |

| H3 (-CH₂-) | ~1.17 | Multiplet | 4H |

| H2 (-CH-) | ~1.48 | Multiplet | 2H |

Note: The exact chemical shifts can vary slightly based on the spectrometer frequency and sample concentration. The data presented is a consensus from multiple sources.[1][2]

Table 2: ¹³C NMR Spectral Data for this compound (Proton-Decoupled, Solvent: CDCl₃)

| Signal Assignment | Chemical Shift (δ) in ppm |

| C1 (-CH₃) | 22.74 |

| C2 (-CH-) | 28.44 |

| C3 (-CH₂-) | 36.95 |

Source: Data obtained from the PubChem database for a spectrum acquired at 50.18 MHz.[1] Due to the molecule's symmetry, only three signals are observed in the proton-decoupled spectrum.[3][4]

Visualization of Structural Relationships

The following diagram illustrates the structure of this compound and the correlation between its chemically equivalent atoms and the corresponding NMR signals.

Caption: Correlation of this compound's structure with its ¹H and ¹³C NMR signals.

Experimental Protocols

The following section outlines a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for a small organic molecule like this compound.

4.1 Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity (ideally >99%) to prevent spectral interference from impurities.

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble. Deuterated chloroform (CDCl₃) is an excellent choice for non-polar molecules like this compound.[5]

-

Concentration: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.[6]

-

Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) to the solution. TMS is the standard reference for ¹H and ¹³C NMR, with its signal set to 0 ppm.[7]

-

Transfer: Filter the resulting solution into a clean, standard 5 mm NMR tube.

4.2 ¹H NMR Spectroscopy Parameters

-

Spectrometer Frequency: A spectrometer with a proton frequency of 300 MHz or higher is recommended for adequate signal dispersion.[5]

-

Pulse Sequence: A standard single-pulse (zg30) experiment is typically sufficient.

-

Acquisition Time: An acquisition time of 2-4 seconds is generally adequate.[5]

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds between pulses ensures complete proton relaxation for quantitative analysis.[5]

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans will provide a spectrum with a good signal-to-noise ratio.[5]

-

Spectral Width (sw): A spectral width of approximately 12-15 ppm is appropriate to cover the expected chemical shift range for organic molecules.

4.3 ¹³C NMR Spectroscopy Parameters

-

Spectrometer Frequency: A corresponding carbon frequency (e.g., 75 MHz for a 300 MHz ¹H spectrometer).

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling (e.g., zgpg30) is used to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).[5][6]

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay (d1): A delay of 2 seconds is standard. For more accurate integration (though not typically required for ¹³C), longer delays may be necessary.

-

Number of Scans (ns): The ¹³C nucleus is much less sensitive than ¹H. Therefore, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve a satisfactory signal-to-noise ratio.

-

Spectral Width (sw): A spectral width of 200-220 ppm is standard for covering the full range of organic ¹³C chemical shifts.

References

- 1. This compound | C8H18 | CID 11592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound(592-13-2) 1H NMR [m.chemicalbook.com]

- 3. Solved How many signals appear in proton-decoupled 13C NMR | Chegg.com [chegg.com]

- 4. homework.study.com [homework.study.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. C7H16 C-13 nmr spectrum of 2-methylhexane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 2-methylhexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2,5-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2,5-dimethylhexane. The principles outlined here are fundamental for the structural elucidation of branched alkanes and similar molecules encountered in various scientific disciplines, including drug development and metabolomics.

Introduction

This compound (C8H18) is a branched-chain alkane with a molecular weight of 114.23 g/mol .[1][2][3][4][5] Its structure, characterized by two tertiary carbons, dictates a specific and predictable fragmentation pattern under electron ionization. Understanding this pattern is crucial for its unambiguous identification in complex mixtures when analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). In mass spectrometry, branched alkanes like this compound tend to exhibit a less intense or even absent molecular ion peak due to the high propensity for fragmentation at the branching points.[6][7][8][9] The fragmentation is driven by the formation of stable carbocations.

Mass Spectrometry Data

The mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks arising from cleavage at the branched carbon atoms. The molecular ion peak at m/z 114 is often of very low abundance or not observed at all.[6][7] The base peak, the most intense signal in the spectrum, is typically observed at m/z 43, corresponding to the highly stable isopropyl cation.

Table 1: Prominent Fragment Ions in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Ion Structure | Fragmentation Pathway | Relative Abundance |

| 114 | [C8H18]+• | Molecular Ion | Very Low |

| 99 | [C7H15]+ | Loss of a methyl radical (•CH3) | Low |

| 71 | [C5H11]+ | Cleavage of a propyl group | Moderate |

| 57 | [C4H9]+ | Cleavage forming a butyl cation | High |

| 43 | [C3H7]+ | Cleavage forming an isopropyl cation | Base Peak (100%) |

Note: Relative abundances are qualitative and can vary slightly depending on the instrument and experimental conditions.

Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion, [C8H18]+•. This high-energy species readily undergoes bond cleavages, primarily at the C-C bonds adjacent to the tertiary carbons, as this leads to the formation of more stable secondary and tertiary carbocations.[6][7][8]

The major fragmentation pathways include:

-

Formation of the Isopropyl Cation (m/z 43): The most favorable fragmentation is the cleavage of the C3-C4 bond, resulting in the formation of a stable isopropyl cation ([CH3]2CH+) and a corresponding radical. This fragment consistently appears as the base peak in the spectrum.

-

Formation of the Butyl Cation (m/z 57): Cleavage at the C2-C3 or C4-C5 bond can lead to the formation of a butyl cation.

-

Formation of Larger Fragments: The loss of a methyl radical (•CH3) from the molecular ion results in a fragment at m/z 99. The loss of a propyl group can lead to the fragment at m/z 71.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following is a generalized protocol for the analysis of this compound using a standard GC-MS system with an electron ionization source.

1. Instrumentation:

-

A Gas Chromatograph (GC) equipped with a capillary column (e.g., a non-polar column like DB-5ms) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source and a quadrupole mass analyzer.

2. Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 100 ppm) in a high-purity volatile solvent such as hexane (B92381) or pentane.

3. GC-MS Parameters:

-

Injector:

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

-

GC Oven Program:

-

Initial Temperature: 40 °C, hold for 2 minutes.

-

Ramp Rate: 10 °C/min.

-

Final Temperature: 150 °C, hold for 2 minutes.

-

(Note: The temperature program should be optimized based on the specific instrument and desired separation.)

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Mass Range: m/z 35-200.

-

Solvent Delay: A suitable delay (e.g., 2-3 minutes) to prevent the solvent peak from entering and saturating the detector.

-

4. Data Acquisition and Analysis:

-

Acquire the data in full scan mode.

-

The resulting total ion chromatogram (TIC) will show a peak corresponding to this compound.

-

The mass spectrum of this peak can then be extracted and compared to a reference library (e.g., NIST) for confirmation.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary fragmentation pathways of this compound upon electron ionization.

Caption: Primary fragmentation of this compound.

References

- 1. Hexane, 2,5-dimethyl- [webbook.nist.gov]

- 2. Hexane, 2,5-dimethyl- [webbook.nist.gov]

- 3. Hexane, 2,5-dimethyl- [webbook.nist.gov]

- 4. Hexane, 2,5-dimethyl- [webbook.nist.gov]

- 5. Hexane, 2,5-dimethyl- [webbook.nist.gov]

- 6. whitman.edu [whitman.edu]

- 7. GCMS Section 6.9.2 [people.whitman.edu]

- 8. ch.ic.ac.uk [ch.ic.ac.uk]

- 9. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

Introduction to the Infrared Spectroscopy of Alkanes

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 2,5-Dimethylhexane

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of this compound, tailored for researchers, scientists, and professionals in drug development. It details the vibrational characteristics of this branched alkane, outlines a precise experimental protocol for spectral acquisition, and presents the spectral data in a clear, tabular format.

Infrared (IR) spectroscopy is a powerful analytical technique that identifies functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. For alkanes such as this compound, the IR spectrum is characterized by absorptions arising from the stretching and bending vibrations of its carbon-hydrogen (C-H) and carbon-carbon (C-C) bonds. While C-C bond vibrations are typically weak and found in the fingerprint region, the C-H vibrations are prominent and provide significant structural information.[1][2][3][4]

The spectrum of this compound is distinguished by features indicative of its branched structure, specifically the presence of methyl (-CH₃), methylene (B1212753) (-CH₂-), and methine (-CH-) groups. The presence of isopropyl groups at both ends of the hexane (B92381) chain results in characteristic splitting of the methyl bending vibrations.

Experimental Protocol: Acquiring the IR Spectrum

A high-quality Fourier Transform Infrared (FTIR) spectrum of this compound, a liquid at room temperature, can be obtained using the following protocol.

Instrumentation:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Attenuated Total Reflectance (ATR) accessory with a diamond or zinc selenide (B1212193) (ZnSe) crystal, or alternatively, salt plates (NaCl or KBr) for a neat liquid sample.

-

Sample vial containing high-purity this compound.

-

Dropper or pipette.

-

Solvent (e.g., isopropanol (B130326) or acetone) for cleaning.

Methodology (using ATR-FTIR):

-

Background Spectrum:

-

Ensure the ATR crystal is clean and free of any residues. Clean with a soft tissue dampened with a volatile solvent and allow it to dry completely.

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove interferences from the ambient atmosphere (e.g., CO₂ and water vapor).[5]

-

-

Sample Application:

-

Place a single drop of this compound onto the center of the ATR crystal, ensuring the crystal surface is fully covered.[6]

-

-

Spectrum Acquisition:

-

Data Processing and Cleaning:

-

After data acquisition, process the spectrum as needed (e.g., baseline correction).

-

Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

-

Quantitative Data: IR Absorption Bands of this compound

The following table summarizes the principal absorption bands in the infrared spectrum of this compound, with data compiled from the NIST Chemistry WebBook and the Spectral Database for Organic Compounds (SDBS).

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |

| 2965 - 2950 | Strong | C-H Asymmetric Stretching (in -CH₃ groups) |

| 2930 - 2915 | Strong | C-H Asymmetric Stretching (in -CH₂- groups) |

| 2875 - 2865 | Medium | C-H Symmetric Stretching (in -CH₃ groups) |

| 2855 - 2845 | Medium | C-H Symmetric Stretching (in -CH₂- groups) |

| ~2870 | Weak | C-H Stretching (in -CH- groups) |

| 1470 - 1450 | Medium | C-H Asymmetric Bending (in -CH₃ groups) & Scissoring (in -CH₂- groups) |

| ~1385 & ~1370 | Medium | C-H Symmetric Bending (gem-dimethyl split, isopropyl group) |

| ~1170 | Weak | C-C Stretching / Skeletal Vibrations |

| 725 - 720 | Weak | -(CH₂)n- Rocking (for n ≥ 4, may be weak or absent in this shorter chain) |

Note: The exact peak positions and intensities can vary slightly depending on the experimental conditions (e.g., gas phase vs. neat liquid).

Visualization of Methodologies and Molecular Vibrations

The following diagrams, generated using Graphviz, illustrate the experimental workflow for IR analysis and the key vibrational modes of this compound.

Caption: Workflow for FTIR analysis of this compound.

Caption: Key vibrational modes of this compound.

Interpretation of the Spectrum

The IR spectrum of this compound is dominated by strong, sharp peaks in the 3000-2850 cm⁻¹ region, which are characteristic of C-H stretching vibrations in saturated hydrocarbons.[1][7] The bands above 2900 cm⁻¹ are typically due to asymmetric stretches, while those below are symmetric. The region between 1470 cm⁻¹ and 1350 cm⁻¹ corresponds to C-H bending vibrations. A key feature for this compound is the presence of a doublet around 1385 cm⁻¹ and 1370 cm⁻¹, which is characteristic of the symmetric bending of the methyl groups in an isopropyl or gem-dimethyl structure. The weaker absorptions in the fingerprint region (below 1300 cm⁻¹) are due to more complex vibrations, including C-C stretching and rocking motions, and are unique to the specific molecular structure.[1] The absence of significant peaks in other regions, such as those for O-H, N-H, or C=O bonds, confirms the identity of the compound as a pure alkane.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax [openstax.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. drawellanalytical.com [drawellanalytical.com]

- 6. researchgate.net [researchgate.net]

- 7. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

An In-depth Technical Guide to the Thermodynamic Properties of 2,5-Dimethylhexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 2,5-dimethylhexane, an isomer of octane. The information is compiled from various reputable sources and is presented in a structured format for ease of reference and comparison. This document includes tabulated quantitative data, a detailed experimental protocol for determining specific heat capacity, and a visual representation of the experimental workflow.

Physical and Thermochemical Properties

The following tables summarize the key physical and thermochemical properties of this compound. These values are essential for a wide range of applications, from chemical process design to computational modeling.

Table 1: General Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₈ | --INVALID-LINK-- |

| Molar Mass | 114.232 g·mol⁻¹ | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.694 g/mL at 25 °C | [2][3][4] |

| Refractive Index (nD) | 1.392 at 20 °C | [1][2] |

| Boiling Point | 108.1 to 109.9 °C | [1][5] |

| Melting Point | -93 to -89 °C | [1] |

| Flash Point | 26 °C (closed cup) | [2][6] |

Table 2: Thermochemical Properties of this compound

| Property | Value | Source(s) |

| Standard Enthalpy of Formation (ΔfH⦵298, liquid) | -262.0 to -259.0 kJ·mol⁻¹ | [1] |

| Standard Enthalpy of Combustion (ΔcH⦵298, liquid) | -5.4615 to -5.4587 MJ·mol⁻¹ | [1] |

| Heat Capacity (Cp, liquid) | 249.20 J·K⁻¹·mol⁻¹ at 298.15 K | [1][7] |

| Magnetic Susceptibility (χ) | -98.15·10⁻⁶ cm³·mol⁻¹ | [1] |

Table 3: Vapor Pressure and Enthalpy of Vaporization of this compound

| Temperature (°C) | Vapor Pressure (kPa) | Enthalpy of Vaporization (ΔvapH) (kJ·mol⁻¹) | Source(s) |

| 37.7 | 7.582 | - | [1] |

| 37.7 | 7.584 (1.1 psi) | - | [2][3][4] |

| 20 | 4.04 (30.3 mmHg) | - | [6][8] |

| 246.5 to 382.3 K | See Antoine Equation | 41.1 at 261 K | [9] |

| 307 to 383 K | - | 36.9 at 322 K | [9] |

| 382.3 K | - | 32.54 | [9] |

Note: The Antoine equation for vapor pressure is given as log₁₀(P) = A − (B / (T + C)), where P is the vapor pressure in bar and T is the temperature in Kelvin. For this compound, the parameters are A = 3.98021, B = 1284.664, and C = -59.032 for the temperature range of 246.5 to 382.3 K.[9]

Experimental Protocol: Determination of Specific Heat Capacity

A common and reliable method for determining the specific heat capacity of a liquid like this compound is Differential Scanning Calorimetry (DSC), following the principles outlined in ASTM E1269.[1][2][10]

Objective: To determine the specific heat capacity (Cp) of liquid this compound as a function of temperature.

Apparatus:

-

Differential Scanning Calorimeter (DSC) with a refrigerated cooling system.

-

Hermetically sealed aluminum DSC pans and lids.

-

A microbalance with a precision of at least 0.01 mg.

-

A syringe for dispensing the liquid sample.

-

High-purity indium for temperature and enthalpy calibration.

-

A certified reference material with a known specific heat capacity (e.g., sapphire).

-

Inert purge gas (e.g., nitrogen or argon).

Procedure:

-

Instrument Calibration:

-

Calibrate the temperature and enthalpy response of the DSC using high-purity indium according to the manufacturer's instructions.

-

Perform a heat flow calibration as per ASTM E968.[10]

-

-

Sample Preparation:

-

Accurately weigh an empty, clean, and dry hermetically sealed aluminum DSC pan with its lid.

-

Using a syringe, carefully introduce a small amount (typically 10-20 mg) of this compound into the pan.[9] To minimize vaporization, the headspace in the pan should be kept to a minimum.[9]

-

Hermetically seal the pan to prevent any loss of the volatile sample during heating.

-

Accurately weigh the sealed pan containing the sample to determine the precise mass of the this compound.

-

-

DSC Measurements (Three-Scan Method):

-

Baseline Scan: Place an empty, sealed aluminum pan in the sample position and another empty, sealed aluminum pan in the reference position. Perform a temperature scan over the desired range (e.g., from 0 °C to 70 °C) at a constant heating rate (e.g., 10 °C/min).[9] This scan establishes the baseline heat flow of the instrument.

-

Reference Material Scan: Place the certified reference material (e.g., sapphire) of a known mass in the sample pan and an empty, sealed pan in the reference position. Perform a temperature scan over the same temperature range and at the same heating rate as the baseline scan.

-

Sample Scan: Replace the reference material with the sealed pan containing this compound. Perform a temperature scan under the identical conditions as the previous two scans.

-

-

Data Analysis and Calculation:

-

The specific heat capacity (Cp) of the sample is calculated using the following equation:

Cp(sample) = (Cp(std)) * (mstd / msample) * (ΔQsample - ΔQbaseline) / (ΔQstd - ΔQbaseline)

where:

-

Cp(sample) is the specific heat capacity of the this compound.

-

Cp(std) is the known specific heat capacity of the standard reference material.

-

mstd is the mass of the standard reference material.

-

msample is the mass of the this compound sample.

-

ΔQsample is the heat flow signal for the sample.

-

ΔQstd is the heat flow signal for the standard reference material.

-

ΔQbaseline is the heat flow signal for the empty pan (baseline).

-

-

The calculation is performed at various temperatures across the scanned range to determine the temperature dependence of the specific heat capacity.

-

Precautions:

-

Ensure the DSC cell is clean and dry before each run.

-

Use a consistent purge gas flow rate throughout all experiments.

-

Handle this compound in a well-ventilated area due to its volatility and flammability.

-

Ensure the hermetic seals on the DSC pans are perfect to prevent any sample loss, which would lead to inaccurate results.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for determining the specific heat capacity of this compound using Differential Scanning Calorimetry.

Caption: Workflow for determining specific heat capacity by DSC.

References

- 1. Determining Specific Heat Capacity by Differential Scanning Calorimetry | Testing Standard | WJE [wje.com]

- 2. store.astm.org [store.astm.org]

- 3. thermtest.com [thermtest.com]

- 4. srd.nist.gov [srd.nist.gov]

- 5. kofastudy.com [kofastudy.com]

- 6. scribd.com [scribd.com]

- 7. apps.dtic.mil [apps.dtic.mil]

- 8. tainstruments.com [tainstruments.com]

- 9. mdpi.com [mdpi.com]

- 10. mse.ucr.edu [mse.ucr.edu]

An In-Depth Technical Guide to the Synthesis of 2,5-Dimethylhexane from 2,5-Dimethyl-2,5-hexanediol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,5-dimethylhexane, a valuable branched alkane, from the readily available starting material, 2,5-dimethyl-2,5-hexanediol (B89615). The primary synthetic route involves a two-step process: the acid-catalyzed dehydration of the diol to form a mixture of isomeric dienes, followed by the catalytic hydrogenation of the resulting dienes to yield the desired saturated alkane. This document details the underlying reaction mechanisms, provides experimental protocols for each step, and presents relevant physicochemical and spectroscopic data in a clear and accessible format.

Physicochemical Properties

A summary of the key physical and chemical properties of the starting material and the final product is provided below for easy reference.

| Property | 2,5-Dimethyl-2,5-hexanediol | This compound |

| Molecular Formula | C₈H₁₈O₂ | C₈H₁₈ |

| Molecular Weight | 146.23 g/mol [1] | 114.23 g/mol [2] |

| Appearance | White crystalline solid[1][3] | Colorless liquid |

| Melting Point | 88-90 °C[4] | -90.1 °C |

| Boiling Point | 214-215 °C[4][5] | 109 °C |

| Density | 0.9473 g/cm³[3] | 0.692 g/cm³ |

| Solubility | Soluble in water and polar organic solvents.[3] | Insoluble in water; soluble in nonpolar organic solvents. |

| CAS Number | 110-03-2[1][5] | 592-13-2[2] |

Synthetic Pathway Overview

The conversion of 2,5-dimethyl-2,5-hexanediol to this compound is not typically achieved in a single step. The most common and efficient method involves a two-stage synthesis as depicted below.

Figure 1: Overall synthetic workflow.

Step 1: Dehydration of 2,5-Dimethyl-2,5-hexanediol

The initial step in the synthesis is the acid-catalyzed dehydration of 2,5-dimethyl-2,5-hexanediol. This elimination reaction removes two molecules of water to form a mixture of unsaturated dienes, primarily 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene. The reaction proceeds via a carbocation intermediate.

Reaction Mechanism

The acid-catalyzed dehydration of a tertiary alcohol, such as 2,5-dimethyl-2,5-hexanediol, follows an E1 (elimination, unimolecular) mechanism.[6][7]

Figure 2: Mechanism of acid-catalyzed dehydration.

Experimental Protocol: Dehydration using HZSM-5 Catalyst

This protocol is based on the use of a solid acid catalyst, HZSM-5, which offers advantages in terms of ease of separation and reduced corrosion.

Materials:

-

2,5-Dimethyl-2,5-hexanediol

-

HZSM-5 (Si/Al ratio of 39)

-

1,4-Dioxane (solvent)

-

High-pressure autoclave with temperature control and stirring

Procedure:

-

In a high-pressure autoclave, combine 2,5-dimethyl-2,5-hexanediol, HZSM-5 catalyst, and 1,4-dioxane.

-

Seal the autoclave and heat the mixture to 160 °C with continuous stirring.

-

Maintain the reaction at this temperature for 8 hours.

-

After the reaction is complete, cool the autoclave to room temperature.

-

Filter the reaction mixture to remove the HZSM-5 catalyst.

-

The filtrate, containing the isomeric dienes, can be purified by distillation.

Quantitative Data:

Step 2: Hydrogenation of Dimethylhexadienes

The second step involves the catalytic hydrogenation of the mixture of 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene to produce the final product, this compound. This is a reduction reaction where hydrogen gas is added across the double bonds in the presence of a metal catalyst.

Reaction Mechanism

Catalytic hydrogenation of alkenes is a heterogeneous reaction that occurs on the surface of a metal catalyst. The generally accepted mechanism involves the adsorption of both the diene and hydrogen onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bonds.

Figure 3: Simplified workflow of catalytic hydrogenation.

Experimental Protocol: Hydrogenation using Palladium on Carbon (Pd/C)

Palladium on carbon is a widely used and effective catalyst for the hydrogenation of alkenes.

Materials:

-

Mixture of 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (B145695) (solvent)

-

Hydrogen gas

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon of hydrogen)

Procedure:

-

Dissolve the mixture of dimethylhexadienes in ethanol in a suitable reaction vessel.

-

Carefully add the 10% Pd/C catalyst to the solution. The catalyst is flammable and should be handled with care.

-

Flush the reaction vessel with an inert gas (e.g., nitrogen or argon) and then introduce hydrogen gas (typically at atmospheric or slightly elevated pressure).

-

Stir the reaction mixture vigorously at room temperature. The reaction is typically monitored by the uptake of hydrogen.

-

Once the hydrogen uptake ceases, the reaction is complete.

-

Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet with a solvent like ethanol and disposed of properly.

-

The ethanol can be removed from the filtrate by distillation to yield crude this compound.

-

Further purification can be achieved by fractional distillation.

Experimental Protocol: Hydrogenation using Raney Nickel

Raney Nickel is another active catalyst for hydrogenation, often used for more challenging reductions.

Materials:

-

Mixture of 2,5-dimethyl-2,4-hexadiene and 2,5-dimethyl-1,5-hexadiene

-

Raney Nickel (activated)

-

Ethanol (solvent)

-

Hydrogen gas

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, combine the mixture of dimethylhexadienes and ethanol.

-

Carefully add the activated Raney Nickel catalyst. Raney Nickel is pyrophoric and must be handled under a solvent or inert atmosphere.

-

Seal the autoclave, flush with nitrogen, and then pressurize with hydrogen gas.

-

Heat the mixture to a specified temperature (e.g., 50-100 °C) with vigorous stirring.

-

Monitor the reaction by observing the drop in hydrogen pressure.

-

Once the pressure stabilizes, cool the autoclave, and carefully vent the excess hydrogen.

-

Filter the reaction mixture to remove the Raney Nickel catalyst, taking appropriate safety precautions.

-

Purify the product by fractional distillation.

Spectroscopic Data for this compound

The structure of the final product, this compound, can be confirmed by spectroscopic methods such as NMR.

| ¹³C NMR (CDCl₃) | ¹H NMR (CDCl₃) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| 22.74[2] | 0.84 - 0.90 (m) |

| 28.44[2] | 1.13 - 1.20 (m) |

| 36.95[2] | 1.38 (m) |

| 1.51 (m) |

Note: The ¹H NMR spectrum of this compound is complex due to the overlapping signals of the methyl and methylene (B1212753) protons. The provided data represents the approximate chemical shift ranges observed.[2]

Conclusion

The synthesis of this compound from 2,5-dimethyl-2,5-hexanediol is a robust and well-established two-step process. The initial acid-catalyzed dehydration yields a mixture of dienes, which are subsequently hydrogenated to the desired alkane. The choice of catalyst for both steps can be tailored to specific laboratory capabilities and desired reaction conditions. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of chemical synthesis and drug development to successfully perform this transformation. Careful adherence to safety protocols, particularly when handling pyrophoric catalysts, is paramount.

References

- 1. 2,5-Dimethyl-2,5-hexanediol | C8H18O2 | CID 8031 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C8H18 | CID 11592 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. 2,5-Dimethyl-2,5-hexanediol | 110-03-2 [chemicalbook.com]

- 5. 2,5-Dimethyl-2,5-hexanediol 97 110-03-2 [sigmaaldrich.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. dmto.dicp.ac.cn [dmto.dicp.ac.cn]

Synthesis of 2,5-Dimethylhexane via Wurtz Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the Wurtz reaction for the synthesis of the symmetrical alkane, 2,5-dimethylhexane. The document details the underlying reaction mechanism, provides a representative experimental protocol, and presents key quantitative and spectroscopic data.

Introduction to the Wurtz Reaction

The Wurtz reaction, named after Charles Adolphe Wurtz, is a coupling reaction in organic chemistry that involves the treatment of two alkyl halides with sodium metal to form a new carbon-carbon bond, resulting in a higher alkane.[1] The reaction is typically conducted in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to prevent the highly reactive sodium from reacting with moisture.[2] For the synthesis of symmetrical alkanes, the Wurtz reaction can be an effective method. The synthesis of this compound is a classic example of a Wurtz coupling, where two molecules of an isobutyl halide are joined.

Reaction Mechanism

The mechanism of the Wurtz reaction is generally understood to proceed through one of two primary pathways: a free-radical mechanism or an organometallic (carbanion) mechanism.

Free-Radical Pathway: In this mechanism, a single electron is transferred from a sodium atom to the alkyl halide, leading to the formation of an alkyl radical and a sodium halide.[3] Two of these alkyl radicals then dimerize to form the final alkane product.

Organometallic Pathway: This pathway involves the formation of an organosodium intermediate. An alkyl halide reacts with two atoms of sodium, forming an alkylsodium compound and a sodium halide. This highly nucleophilic organosodium reagent then attacks a second molecule of the alkyl halide in an SN2-type reaction to form the carbon-carbon bond of the alkane.[3]

It is widely believed that both mechanisms can operate simultaneously, with the predominant pathway being influenced by the reaction conditions and the structure of the alkyl halide.

Synthesis of this compound

The synthesis of this compound via the Wurtz reaction is achieved by the coupling of two isobutyl radicals, which are generated from an isobutyl halide, such as 1-bromo-2-methylpropane (B43306) or isobutyl chloride, in the presence of sodium metal.[3][4][5]

Overall Reaction:

2 (CH₃)₂CHCH₂-Br + 2 Na → (CH₃)₂CHCH₂CH₂CH(CH₃)₂ + 2 NaBr (1-Bromo-2-methylpropane)(this compound)

Data Presentation

Reactant and Product Properties

| Compound | IUPAC Name | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |

| Starting Material | 1-Bromo-2-methylpropane | C₄H₉Br | 137.02 | 91-93 |

| Product | This compound | C₈H₁₈ | 114.23 | 109 |

Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data |

| ¹H NMR | δ ~0.86 (d, 12H, 4 x CH₃), δ ~1.15 (m, 4H, 2 x CH₂), δ ~1.5 (m, 2H, 2 x CH) |

| ¹³C NMR | δ ~22.5 (CH₃), δ ~28.5 (CH), δ ~39.0 (CH₂) |

| Mass Spectrometry (MS) | Key fragments (m/z): 114 (M+), 99, 71, 57, 43 |

Experimental Protocols

Materials:

-

1-Bromo-2-methylpropane (isobutyl bromide)

-

Sodium metal, cut into small pieces

-

Anhydrous diethyl ether

-

Methanol (B129727) (for quenching)

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Heating mantle with a magnetic stirrer

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer is assembled. The apparatus is flushed with a dry, inert gas (e.g., nitrogen or argon).

-

Addition of Sodium: Small, clean pieces of sodium metal are added to the flask containing anhydrous diethyl ether.

-

Initiation: The mixture is gently heated to initiate the reaction, often observed by the formation of a cloudy solution.

-

Addition of Alkyl Halide: A solution of 1-bromo-2-methylpropane in anhydrous diethyl ether is added dropwise from the dropping funnel to the stirred suspension of sodium at a rate that maintains a gentle reflux.

-

Reaction Completion: After the addition is complete, the reaction mixture is refluxed for several hours to ensure complete reaction.

-

Quenching: The reaction flask is cooled in an ice bath, and unreacted sodium is cautiously quenched by the slow, dropwise addition of methanol until the effervescence ceases.

-

Work-up: Water is carefully added to the mixture. The ethereal layer is separated using a separatory funnel, washed with water and then with brine.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the diethyl ether is removed by distillation.

-

Purification: The crude this compound is purified by fractional distillation.

Note on Yield: The Wurtz reaction is often associated with the formation of side products, primarily from elimination and disproportionation reactions of the radical or organometallic intermediates. Therefore, the yield of the desired coupled product can be variable and is often moderate. For primary alkyl halides, such as isobutyl bromide, coupling is generally more favorable than for secondary or tertiary halides.

Visualizations

Wurtz Reaction Mechanism Pathways

Caption: Proposed mechanisms for the Wurtz reaction.

Experimental Workflow for this compound Synthesis

Caption: Generalized workflow for the Wurtz synthesis.

References

An In-Depth Technical Guide to the Corey-House Synthesis for Branched Alkanes

For Researchers, Scientists, and Drug Development Professionals

The Corey-House synthesis stands as a cornerstone in the edifice of synthetic organic chemistry, offering a powerful and versatile method for the formation of carbon-carbon bonds. This guide provides a comprehensive technical overview of the Corey-House synthesis, with a specific focus on its application in the construction of sterically hindered and structurally diverse branched alkanes. Such motifs are of profound importance in medicinal chemistry and materials science, where precise control over molecular architecture is paramount.

Introduction

The Corey-House synthesis, also known as the Corey-Posner-Whitesides-House reaction, is a cross-coupling reaction that involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an organic halide.[1][2] This method has proven to be particularly advantageous for the synthesis of unsymmetrical and branched alkanes, overcoming the limitations of other methods like the Wurtz reaction.[3][4] The reaction is renowned for its high yields and tolerance of a wide range of functional groups, making it an indispensable tool in the synthesis of complex organic molecules.[1][5]

The core strength of the Corey-House synthesis in the context of branched alkanes lies in its ability to couple sterically demanding fragments. The use of lithium dialkylcuprates, which are softer nucleophiles compared to organolithium or Grignard reagents, minimizes side reactions such as elimination, even when employing secondary or tertiary alkyl groups in the cuprate (B13416276) reagent.[4]

The Reaction Mechanism

The Corey-House synthesis proceeds through a well-established two-step mechanism:

Step 1: Formation of the Gilman Reagent (Lithium Dialkylcuprate)

The synthesis commences with the preparation of a lithium dialkylcuprate, commonly referred to as a Gilman reagent. This is achieved by reacting an alkyl halide with two equivalents of lithium metal in a dry ethereal solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF), to form an alkyllithium reagent (R-Li).[1][6] Subsequently, the alkyllithium reagent is treated with a copper(I) halide, most commonly copper(I) iodide (CuI), to generate the lithium dialkylcuprate (R₂CuLi).[1][2]

Step 2: Coupling with an Alkyl Halide

The pre-formed Gilman reagent is then reacted with a second alkyl halide (R'-X) to forge the new carbon-carbon bond, yielding the desired alkane (R-R').[1][2] The reaction is believed to proceed via a mechanism akin to nucleophilic substitution, where the alkyl group from the cuprate displaces the halide from the second alkyl halide.[1]

Synthesis of Branched Alkanes: Key Considerations

The versatility of the Corey-House synthesis allows for the strategic construction of branched alkanes by carefully selecting the Gilman reagent and the alkyl halide coupling partner. A key advantage is the ability to use secondary and even tertiary alkyl groups in the Gilman reagent, enabling the introduction of significant steric bulk.[4] However, the alkyl halide partner is generally restricted to primary or less hindered secondary halides to avoid competing elimination reactions.[3]

Quantitative Data on Branched Alkane Synthesis

The following table summarizes representative examples of branched alkane synthesis using the Corey-House reaction, highlighting the reactants, products, and reported yields.

| Gilman Reagent (R₂CuLi) | Alkyl Halide (R'-X) | Branched Alkane Product | Yield (%) | Reference |

| Lithium di(sec-butyl)cuprate | 1-Iodobutane (B1219991) | 3-Methylheptane | ~75 | [7] |

| Lithium di-tert-butylcuprate | 1-Bromobutane | 2,2-Dimethylhexane | ~50-60 | [5] |

| Lithium diisopropylcuprate | 1-Iodopentane | 2,3-Dimethylheptane | ~80 | [5] |

| Lithium dibutylcuprate | 2-Bromobutane | 3-Methylheptane | ~65 | [7] |

| Lithium dicyclohexylcuprate | Ethyl iodide | Ethylcyclohexane | ~90 | [5] |

| Lithium di(sec-butyl)cuprate | Butyl bromide | 3-Methylheptane | ~50-53 | [8] |

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the preparation of key reagents and the execution of the Corey-House synthesis for a representative branched alkane.

General Procedure for the Preparation of a Lithium Dialkylcuprate (Gilman Reagent)

This protocol describes the preparation of lithium dibutylcuprate as a representative example.[9]

Materials:

-

n-Butyllithium (in hexane)

-

Copper(I) bromide-dimethyl sulfide (B99878) complex

-

Anhydrous diethyl ether

-

Dry, nitrogen-flushed glassware

Procedure:

-

A dry, 500-mL three-necked flask equipped with a magnetic stirrer, a nitrogen inlet, a rubber septum, and a thermometer is charged with copper(I) bromide–dimethyl sulfide complex (10.8 g, 0.0525 mol) and 100 mL of anhydrous diethyl ether.

-

The flask is cooled to -50°C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexane (B92381) (ca. 1.6 M, 0.10 mol) is added dropwise via syringe, ensuring the internal temperature does not exceed -20°C.

-

After the addition is complete, the reaction mixture is stirred at -30°C for 10 minutes. The formation of a gray-blue or dark-blue solution indicates the formation of lithium dibutylcuprate.

Synthesis of 3-Methylheptane

This protocol details the coupling of lithium di(sec-butyl)cuprate with 1-iodobutane.

Materials:

-

Lithium di(sec-butyl)cuprate solution (prepared as in 5.1, using sec-butyllithium)

-

1-Iodobutane

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Standard laboratory glassware for reaction and workup

Procedure:

-

To the freshly prepared solution of lithium di(sec-butyl)cuprate (0.05 mol) in diethyl ether at -78°C is added 1-iodobutane (9.2 g, 0.05 mol) dropwise via syringe.

-

The reaction mixture is allowed to warm slowly to room temperature and stirred for 12 hours.

-

The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with water, brine, and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation to afford 3-methylheptane.

Visualizing the Corey-House Synthesis

The following diagrams, generated using the DOT language, illustrate the key logical and experimental workflows of the Corey-House synthesis.

Caption: General reaction pathway of the Corey-House synthesis.

Caption: A typical experimental workflow for the Corey-House synthesis.

Conclusion

The Corey-House synthesis remains a highly relevant and powerful method for the construction of carbon-carbon bonds, particularly in the synthesis of complex and sterically encumbered branched alkanes. Its reliability, high yields, and functional group tolerance have solidified its place in the synthetic chemist's toolbox. For researchers in drug development and materials science, a thorough understanding of this reaction's scope, limitations, and experimental nuances is crucial for the rational design and efficient synthesis of novel molecular architectures.

References

- 1. Corey–House synthesis - Wikipedia [en.wikipedia.org]

- 2. Corey-House_synthesis [chemeurope.com]

- 3. collegedunia.com [collegedunia.com]

- 4. Corey House Reaction: Mechanism, Steps & Applications [vedantu.com]

- 5. grokipedia.com [grokipedia.com]

- 6. testbook.com [testbook.com]

- 7. d-nb.info [d-nb.info]

- 8. orgsyn.org [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

Combustion characteristics of 2,5-Dimethylhexane

An In-depth Technical Guide on the Combustion Characteristics of 2,5-Dimethylhexane

Abstract

This compound is a di-branched alkane isomer of octane (B31449) that is a significant component in conventional petroleum-derived fuels and alternative fuels, such as those produced via the Fischer-Tropsch process.[1][2] A thorough understanding of its combustion behavior is essential for the development and refinement of chemical kinetic models for real-world fuels. This technical guide provides a comprehensive overview of the combustion characteristics of this compound, focusing on its ignition delay times, laminar flame speeds, and underlying chemical kinetics. Experimental data reveals that increased methyl branching in this compound leads to lower reactivity at low and intermediate temperatures compared to its less-branched isomers.[3][4] This document summarizes key quantitative data, details the experimental protocols used for its characterization, and visualizes the critical reaction pathways and experimental workflows.

Introduction

The combustion of transportation fuels is a complex process involving hundreds of chemical species and thousands of reactions. To accurately simulate the performance of practical combustion devices like internal combustion engines, detailed chemical kinetic models are required. These models rely on fundamental combustion data from representative fuel components. This compound (C₈H₁₈) serves as an important surrogate molecule for the branched alkane class, which is prevalent in gasoline and jet fuels.

Studies on octane isomers have consistently shown that molecular structure, particularly the degree and location of branching, significantly impacts combustion properties such as ignition and flame propagation.[3][5] Compared to its mono-methylated or straight-chain isomers (like n-octane), this compound exhibits distinct behavior, particularly a decreased propensity for flame ignition and an increased resistance to flame extinction.[3] This guide synthesizes experimental and modeling studies to provide a detailed account of these characteristics for researchers and scientists in the field of combustion chemistry.

Core Combustion Properties

The combustion behavior of this compound is primarily characterized by its ignition delay time and laminar flame speed, which are crucial parameters for engine design and model validation.

Ignition Delay Times (IDT)

Ignition delay time is the period between the attainment of a high temperature and pressure in a combustible mixture and the onset of ignition.[6] For this compound, IDT has been measured across a wide range of conditions using shock tubes and rapid compression machines.[1] These studies generally show that at high temperatures (T > 1000 K), ignition delay is largely insensitive to the degree of methyl branching among octane isomers.[5] However, at low to intermediate temperatures, the structural features of this compound inhibit reactivity, leading to longer ignition delays compared to less branched isomers.

Experimental findings also demonstrate a typical dependence on pressure and equivalence ratio. Higher pressures lead to shorter ignition delay times.[7] At high temperatures, fuel-lean (Φ < 1.0) mixtures tend to be the most reactive, while fuel-rich (Φ > 1.0) mixtures ignite more slowly, a trend attributed to the reaction H + O₂ → O + OH being dependent on molecular oxygen concentration.[7]

Table 1: Summary of Experimental Studies on this compound Ignition Delay Time

| Experimental Facility | Temperature Range (K) | Pressure Range (atm) | Equivalence Ratios (Φ) | Key Findings | Reference |

| Shock Tube | 1100 - 1500 | 5 and 10 | 0.5, 1.0, 2.0 | IDT decreases with increasing pressure. Fuel-lean mixtures are most reactive. | [7] |

| Shock Tube & RCM | Wide variety | 20, 40 | Wide variety | Increasing branching decreases fuel reactivity at low and intermediate temperatures. | [1][4][5] |

Laminar Flame Speed

Laminar flame speed is a fundamental property of a combustible mixture that quantifies its overall reaction rate, incorporating both chemical kinetics and transport properties.[8] Experimental and modeling studies have confirmed that this compound has a lower laminar flame speed than mono-methylated octane isomers.[3][4] This indicates that increasing the number of methyl substitutions on the alkane chain decreases the fuel's reactivity and flame propagation rate.

Table 2: Summary of Experimental Studies on this compound Laminar Flame Speed

| Experimental Method | Pressure (atm) | Temperature (K) | Equivalence Ratios (Φ) | Key Findings | Reference |

| Counterflow Flame | Not specified | Not specified | Not specified | Exhibits lower laminar flame speeds than mono-methylated octane isomers. | [3][4] |

| Not specified | Not specified | Not specified | Not specified | Increasing the number of methyl groups decreases reactivity and flame speed. | [3][4] |

Chemical Kinetics and Reaction Pathways

The combustion of this compound can be understood through distinct reaction pathways that dominate at different temperature regimes. A comprehensive kinetic model for its oxidation involves numerous elementary reaction classes for both high and low-temperature processes.[4]

High-Temperature Combustion Pathway

At temperatures above approximately 1000 K, the combustion of this compound is dominated by small-molecule chemistry. The fuel molecule rapidly breaks down into smaller fragments. The subsequent oxidation is controlled by the H₂/O₂ reaction mechanism, particularly the primary chain-branching reaction H + O₂ ↔ OH + O. The chemistry of propene, a significant decomposition product, has been identified as critically important for the accurate prediction of high-temperature ignition delay times.[4][7]

Low-Temperature Combustion Pathway

In the low-temperature regime (< 900 K), the oxidation of this compound follows a more complex pathway, which is highly sensitive to the fuel's molecular structure. The process is initiated by the abstraction of a hydrogen atom from the fuel molecule to form an alkyl radical (R•). This radical then undergoes a series of reactions, including oxygen addition and isomerization, which can lead to chain-branching and autoignition.

A key feature of this compound oxidation is the isomerization of the initially formed primary alkyl radical to a more stable tertiary alkyl radical, which then dictates the subsequent reaction pathways.[9] This process can lead to the formation of species like 2,2,5,5-tetramethyltetrahydrofuran (B83245) and various carbonyls.[9][10]

Experimental Methodologies

The quantitative data discussed in this guide are obtained through specialized experimental techniques designed to probe combustion phenomena under controlled conditions.

Ignition Delay Time Measurement: Shock Tube

A shock tube is a device used to generate high-temperature and high-pressure conditions to study chemical kinetics.[6] It consists of a long tube separated by a diaphragm into a high-pressure "driver" section and a low-pressure "driven" section containing the fuel-oxidizer mixture.

Experimental Protocol:

-